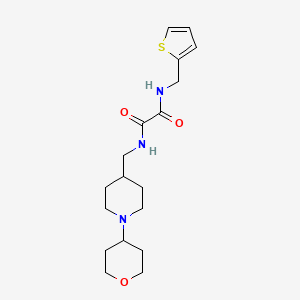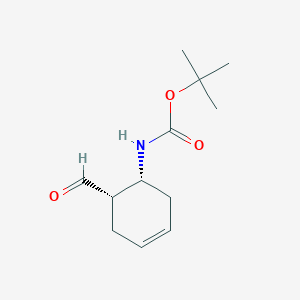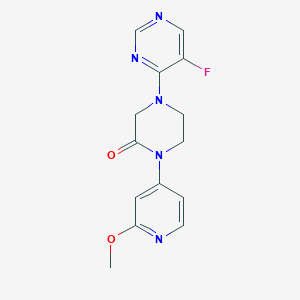
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate involves its binding to the allosteric site of the α7 nAChR. This binding enhances the activity of the receptor by increasing the sensitivity to the neurotransmitter acetylcholine. This results in increased neurotransmission and improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its interaction with other receptors or signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific receptor or signaling pathway involved. In general, this compound has been shown to enhance cognitive function, reduce inflammation, and protect against neurodegeneration. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate in lab experiments is its specificity for the α7 nAChR. This allows for precise modulation of this receptor without affecting other receptors or signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties and can easily cross the blood-brain barrier. However, one of the limitations of using this compound is its relatively low potency compared to other PAMs. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the research and development of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Additionally, future studies could investigate the effects of this compound on other receptors and signaling pathways to better understand its mechanism of action. Finally, the development of more potent and selective PAMs could lead to the discovery of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is a multi-step process that involves several chemical reactions. The first step is the synthesis of 5-(aminomethyl)pyridine-2-ol, which is then reacted with cyclohexanone to form the intermediate product. The final step involves the reaction of the intermediate product with oxalic acid to form the oxalate salt of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various cognitive processes such as learning, memory, and attention. This compound has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[5-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2H2O4/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11;3-1(4)2(5)6/h1,6,8,11H,2-5,7,13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGQJBQTCMRAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=NC=C(C=C2)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)


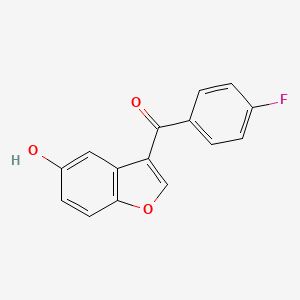
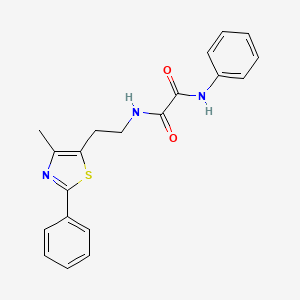

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)

